Cas no 946362-94-3 (2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide)

2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide
- 2-(1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
- F2483-0180
- 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
- CCG-350191
- AKOS024651334
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 946362-94-3
-
- インチ: 1S/C14H10N4O5/c19-12(6-8-1-2-9-11(5-8)21-7-20-9)16-14-18-17-13(22-14)10-3-4-15-23-10/h1-5H,6-7H2,(H,16,18,19)
- InChIKey: UDOXHTXBQCLGQA-UHFFFAOYSA-N
- ほほえんだ: O1COC2C=CC(=CC1=2)CC(NC1=NN=C(C2=CC=NO2)O1)=O
計算された属性
- せいみつぶんしりょう: 314.06511943g/mol
- どういたいしつりょう: 314.06511943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2483-0180-15mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-1mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-20μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-10mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-50mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-4mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-3mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-5μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-75mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2483-0180-30mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
946362-94-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
2. Back matter
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamideに関する追加情報
Introduction to 2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 946362-94-3) and Its Emerging Applications in Chemical Biology
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 946362-94-3) represents a fascinating molecule with a rich structural framework that has garnered significant attention in the field of chemical biology and drug discovery. Its unique scaffold, combining a benzodioxole moiety with an oxadiazole core and an oxazole substituent, positions it as a promising candidate for further exploration in medicinal chemistry and therapeutic applications.
Structurally speaking, the presence of the benzodioxole ring (also known as dihydrostilbene oxide) imparts significant electronic and steric properties to the molecule. Benzodioxole derivatives are well-documented for their biological activity, often exhibiting roles as antimicrobial, anti-inflammatory, and even anticancer agents. The integration of this motif with the oxadiazole ring—a heterocyclic compound known for its stability and bioactivity—creates a synergistic effect that enhances the compound's potential utility. The oxazole substituent further diversifies the chemical space, adding another layer of complexity that could influence its interaction with biological targets.
In recent years, there has been a surge in interest toward small molecules that can modulate complex biological pathways. The compound in question (CAS No. 946362-94-3) has been identified as a potential modulator of several key pathways implicated in diseases such as cancer and neurodegeneration. Preliminary studies have suggested that its molecular structure may allow it to interact with enzymes or receptors involved in cell proliferation and survival. This aligns with the broader trend in drug discovery toward targeting multifunctional proteins that play critical roles in disease mechanisms.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for further derivatization. The combination of the benzodioxole, oxadiazole, and oxazole moieties provides multiple sites for chemical modification without compromising the core bioactive structure. This flexibility is highly valued in medicinal chemistry, as it allows researchers to fine-tune pharmacokinetic properties such as solubility, metabolic stability, and target affinity. Such modifications can be guided by computational modeling techniques that predict how changes in the molecular structure will affect biological activity.
The relevance of this compound is further underscored by its potential applications in addressing emerging therapeutic challenges. For instance, cancer research has seen significant advancements in the development of targeted therapies that exploit specific molecular vulnerabilities of tumor cells. The unique structural features of 2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 946362-94-3) make it an attractive candidate for designing molecules that can selectively inhibit key enzymes or signaling pathways dysregulated in cancer cells. Additionally, its ability to cross cell membranes suggests it may be suitable for developing treatments against intracellular pathogens or toxins.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic reactions that showcase modern synthetic methodologies. The introduction of the benzodioxole ring typically requires cyclization reactions under controlled conditions to ensure high yield and purity. Subsequent functionalization at the oxadiazole and oxazole positions demands precision to avoid unwanted side products. Advances in catalytic systems have made these transformations more efficient and environmentally friendly, aligning with the growing emphasis on green chemistry principles.
The compound's potential extends beyond oncology; it has also shown promise in preclinical models relevant to neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of benzodioxole derivatives to interact with neurotransmitter systems makes them candidates for modulating cognitive functions or reducing neuroinflammation—a key pathological feature in these conditions. While more research is needed to fully elucidate these mechanisms, early findings are encouraging enough to warrant further investigation into its therapeutic potential.
In conclusion,2-(2H-1,3-benzodioxol-5-ylyl)-N-(5-(1H-indazolizinonitrile))-1H-indazolizinonitrile acetamide CAS No 94636294 3* remains an intriguing molecule with multifaceted applications across chemical biology and drug discovery landscapes . Its structural complexity , coupled with preliminary evidence suggesting biological activity , positions it as a valuable asset for future research endeavors aimed at developing novel therapeutic agents . As scientific understanding evolves , so too will our appreciation for how such molecules contribute to addressing complex diseases through innovative chemical design .
946362-94-3 (2-(2H-1,3-benzodioxol-5-yl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide) 関連製品
- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)
- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)
- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)
- 1346606-16-3(2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene)
- 2636732-25-5(2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid)
- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)
- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)
- 1823037-79-1(2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)